molecular formula C5H9BrO2Zn B3123440 (1,3-Dioxolan-2-ylethyl)ZINC bromide CAS No. 307531-83-5

(1,3-Dioxolan-2-ylethyl)ZINC bromide

Cat. No. B3123440
CAS RN: 307531-83-5
M. Wt: 246.4 g/mol
InChI Key: FBIHMCAQTQOHLI-UHFFFAOYSA-M
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Description

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is an organozinc compound . It is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used as a reagent in the allylic alkylation reactions in the presence of an iridium catalyst .


Molecular Structure Analysis

The molecular formula of “(1,3-Dioxolan-2-ylethyl)ZINC bromide” is C5H9BrO2Zn . The exact mass is 243.90773 g/mol and the average mass is 246.437 Da .


Chemical Reactions Analysis

As mentioned earlier, “(1,3-Dioxolan-2-ylethyl)ZINC bromide” is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used in the allylic alkylation reactions in the presence of an iridium catalyst .


Physical And Chemical Properties Analysis

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Furanyl Derivatives

5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide has been synthesized under mild conditions, showing successful coupling with aryl halides and acid chlorides to produce furan derivatives in good to excellent yields. This indicates its potential use in the synthesis of various organic compounds (Rieke & Kim, 2011).

Corrosion Inhibition

In a study focusing on the corrosion of zinc in citric acid solutions, (1,3-Dioxolan-2-ylmethyl)–triphenylphosphonium bromide showed significant inhibition efficiency, suggesting its application in eco-friendly acid cleaning of zinc (Saadawy, 2016).

Asymmetric Negishi Cross-Couplings

In organic synthesis, nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs have been performed using 2-(1,3-Dioxolan-2-yl)ethyl bromide and 2-[2-(1,3-Dioxolan-2-yl)ethyl]zinc. This highlights its role in enantioselective and stereoconvergent cross-coupling processes (Lou & Fu, 2011).

CO2 Fixation with Epoxides

Bifunctional Zn-salen complexes, including 4-phenyl-1,3-dioxolan-2-one, have been developed for the formation of cyclic carbonates from epoxides and CO2. This demonstrates the role of (1,3-Dioxolan-2-ylethyl)ZINC bromide in catalyzing reactions under mild conditions, relevant in CO2 fixation applications (Lang, Yu, & He, 2016).

Neuroprotection Against Hypoxia

In medical research, zinc compounds have been shown to protect neural stem cells against hypoxia, suggesting potential therapeutic applications. Sublethal doses of zinc, including forms possibly related to (1,3-Dioxolan-2-ylethyl)ZINC bromide, have demonstrated neuroprotective effects via the activation of the PI3K pathway (Choi et al., 2019).

Heterogeneous Catalysis

Silica-supported zinc bromide, potentially including derivatives like (1,3-Dioxolan-2-ylethyl)ZINC bromide, has been used as an efficient catalyst for synthesizing ynones from acid chlorides and terminal alkynes. This highlights its application in facilitating rapid synthesis under solvent-free conditions (Keivanloo et al., 2011).

Safety and Hazards

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H225, H302, H315, H319, H335, H336, and H351 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

bromozinc(1+);2-ethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIHMCAQTQOHLI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1OCCO1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307531-83-5
Record name Bromo[2-(1,3-dioxolan-2-yl-κO1)ethyl-κC]zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307531-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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